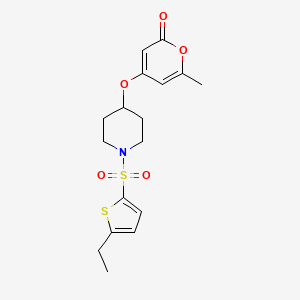

4-((1-((5-ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one

Description

Properties

IUPAC Name |

4-[1-(5-ethylthiophen-2-yl)sulfonylpiperidin-4-yl]oxy-6-methylpyran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO5S2/c1-3-15-4-5-17(24-15)25(20,21)18-8-6-13(7-9-18)23-14-10-12(2)22-16(19)11-14/h4-5,10-11,13H,3,6-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNZNMVIUAZTTSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)OC3=CC(=O)OC(=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((1-((5-ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is a complex organic molecule with potential therapeutic applications. Its unique structure, featuring a pyranone core, sulfonyl group, and piperidine moiety, suggests diverse biological activities. This article aims to explore its biological activity, focusing on its mechanisms, potential therapeutic uses, and relevant research findings.

Structural Overview

The molecular formula of the compound is with a molecular weight of 396.5 g/mol. The structural components include:

- Pyranone Ring : Known for various biological activities.

- Piperidine Ring : Often associated with psychoactive properties.

- Sulfonyl Group : Implicated in enzyme inhibition and receptor interaction.

The biological activity of this compound likely stems from its ability to interact with specific molecular targets:

- Enzyme Inhibition : The sulfonyl group can inhibit enzymes by mimicking substrates or binding to active sites.

- Receptor Modulation : The thiophene and piperidine moieties may facilitate binding to various receptors, influencing signaling pathways.

Biological Activity Studies

Research has highlighted several biological activities associated with the compound:

Antimicrobial Activity

Studies indicate that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing the piperidine ring have shown effectiveness against bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Properties

The compound's ability to modulate inflammatory pathways has been noted in preliminary studies. Specific interactions with cytokine receptors may help reduce inflammation in various disease models.

Antitumor Activity

Emerging evidence suggests that the compound may possess antitumor effects. In vitro studies have shown that it can inhibit cell proliferation in cancer cell lines, potentially through the inhibition of key signaling pathways involved in tumor growth.

Case Studies and Research Findings

-

In Vitro Studies : A study focused on the compound's effect on cancer cell lines demonstrated significant cytotoxicity with an IC50 value indicating effective concentration for inhibiting 50% of cell viability.

Cell Line IC50 (µM) MCF-7 (Breast) 12.5 HeLa (Cervical) 15.3 - Animal Models : In vivo studies using xenograft models have shown that administration of the compound significantly reduces tumor size without evident toxicity, highlighting its therapeutic potential.

- Mechanistic Insights : Further investigations into the mechanism revealed that the compound induces apoptosis in cancer cells via activation of caspase pathways, which are crucial for programmed cell death.

Synthesis and Production

The synthesis of this compound typically involves several steps:

- Formation of the Thiophene Intermediate : Through sulfonation reactions.

- Piperidine Ring Construction : Via nucleophilic substitution.

- Final Coupling Reaction : To form the pyranone structure.

Comparison with Similar Compounds

Substituent Variations in Thiophene Sulfonyl Derivatives

A closely related analog, 4-((1-((5-bromothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one (CAS: 1795481-34-3), replaces the ethyl group with a bromine atom on the thiophene ring. Key differences include:

| Property | 5-Ethylthiophene Derivative (CAS 1795087-62-5) | 5-Bromothiophene Derivative (CAS 1795481-34-3) |

|---|---|---|

| Molecular Formula | C₁₇H₂₁NO₅S₂ | C₁₅H₁₆BrNO₅S₂ |

| Molecular Weight (g/mol) | 383.5 | 434.3252 |

| Substituent Effect | Electron-donating (ethyl) | Electron-withdrawing (bromo) |

| Potential Applications | Likely higher lipophilicity | Increased polarity due to bromine |

Piperidine-Linked Urea and Benzamide Derivatives

Compounds from a 2014 study (e.g., 8a , 8b , 14a–d ) share the piperidine-sulfonamide scaffold but replace the pyran-2-one with urea or benzamide groups :

| Compound ID | Structure Highlights | Yield | Key Functional Groups |

|---|---|---|---|

| 8a | Trifluoromethyl benzamide | 64.2% | Benzamide, trifluoromethyl |

| 14d | 4-Fluorophenyl sulfonyl | 55.2% | Urea, fluorophenyl sulfonyl |

| Target Compound (CAS 1795087-62-5) | Pyran-2-one | N/A | Lactone, ethylthiophene sulfonyl |

Key Observations :

- Synthetic Yields : Urea derivatives (e.g., 14a–d ) show moderate yields (35.2–55.2%), while benzamide derivatives (e.g., 8a–c ) achieve higher yields (up to 65.2%) .

- Functional Group Impact : The pyran-2-one lactone in the target compound may confer distinct solubility and metabolic stability compared to urea/benzamide analogs. Lactones are prone to hydrolysis, which could affect bioavailability .

Electronic and Steric Effects

- Ethyl vs. Bromo Substituents : The ethyl group in the target compound enhances lipophilicity (predicted logP ~3.5), favoring membrane permeability. In contrast, the bromo analog’s higher molecular weight and polarity may improve target selectivity but reduce oral bioavailability .

- Piperidine-Sulfonamide Core: This scaffold is common in kinase inhibitors and GPCR modulators.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.